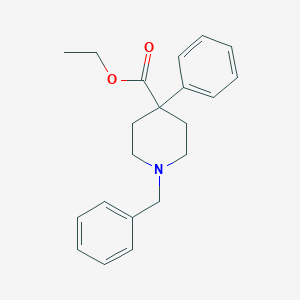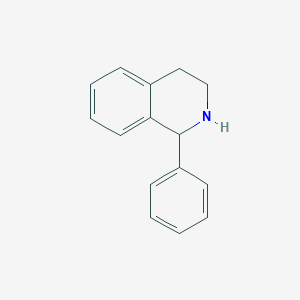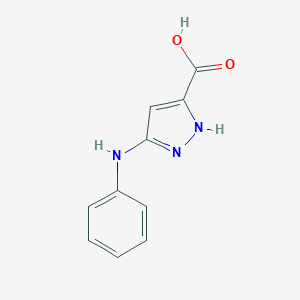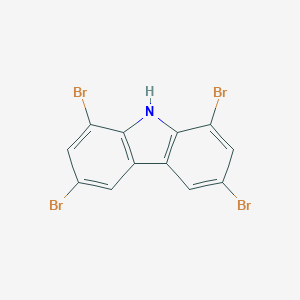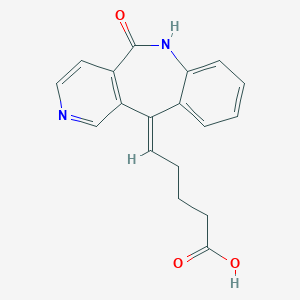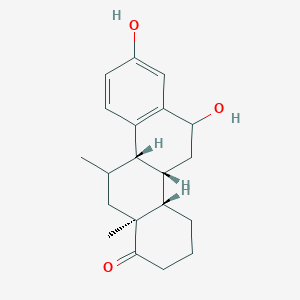
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one is a natural product that is found in various plants. It has been studied extensively due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, including the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one in lab experiments is its potential therapeutic properties. It can be used to study the mechanism of action and potential use in treating various diseases. However, one limitation is the availability of the compound, as it is found in limited quantities in nature and can be difficult to synthesize.
Future Directions
There are several future directions for the study of (4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one. One direction is to further investigate its potential use in treating neurodegenerative diseases and cardiovascular diseases. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further research can be done to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one can be achieved through various methods. One of the most common methods is the extraction of the compound from plants that naturally produce it. Another method involves the chemical synthesis of the compound through a series of reactions using starting materials such as cyclohexanone and benzaldehyde.
Scientific Research Applications
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating neurodegenerative diseases and cardiovascular diseases.
properties
CAS RN |
150490-87-2 |
|---|---|
Product Name |
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4aS,4bR,10bS,12aS)-6,8-dihydroxy-11,12a-dimethyl-2,3,4,4a,4b,5,6,10b,11,12-decahydrochrysen-1-one |
InChI |
InChI=1S/C20H26O3/c1-11-10-20(2)16(4-3-5-18(20)23)15-9-17(22)14-8-12(21)6-7-13(14)19(11)15/h6-8,11,15-17,19,21-22H,3-5,9-10H2,1-2H3/t11?,15-,16+,17?,19-,20+/m1/s1 |
InChI Key |
XOCWSPCVMKOABQ-JFJAULRUSA-N |
Isomeric SMILES |
CC1C[C@]2([C@@H](CCCC2=O)[C@@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3)O)C |
SMILES |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
Canonical SMILES |
CC1CC2(C(CCCC2=O)C3C1C4=C(C=C(C=C4)O)C(C3)O)C |
synonyms |
6-hydroxy-D-homo-8-isoestrone methyl ether 6-OH-DHIME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



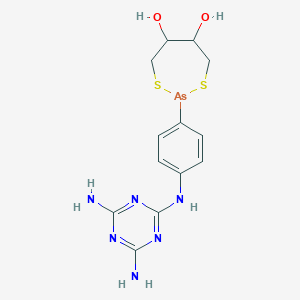
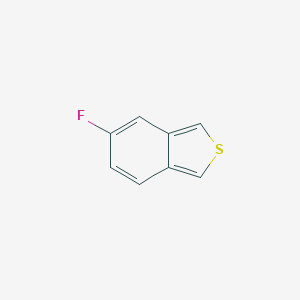
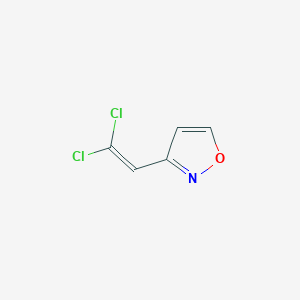
![[2,3-diacetyloxy-6-(cyclohexylcarbamoyl)-5-[4,5-diacetyloxy-6-(cyclohexylcarbamoyl)-2-[[11-(cyclohexylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxyoxan-4-yl] acetate](/img/structure/B142618.png)
